molecular formula C7H14ClNO B3324510 8-Azabicyclo[3.2.1]octan-6-ol hydrochloride CAS No. 1881275-80-4

8-Azabicyclo[3.2.1]octan-6-ol hydrochloride

Cat. No.: B3324510
CAS No.: 1881275-80-4
M. Wt: 163.64 g/mol
InChI Key: JBKIAGJIMKQZEP-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]octan-6-ol hydrochloride is a versatile small molecule scaffold that belongs to the family of tropane alkaloids. This compound is known for its unique bicyclic structure, which consists of a nitrogen-containing heterocycle fused to a cyclopentane ring. The central core of this compound is the 8-azabicyclo[3.2.1]octane scaffold, which is the basis for many biologically active molecules .

Mechanism of Action

Target of Action

The primary target of 8-Azabicyclo[32The compound is structurally similar to tropane alkaloids , which are known to interact with various neurotransmitter systems in the body, particularly the cholinergic system.

Mode of Action

The exact mode of action of 8-Azabicyclo[3.2.1]octan-6-ol hydrochloride remains unclear due to the lack of specific studies. Based on its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids typically act as competitive antagonists at postganglionic muscarinic acetylcholine receptors.

Biochemical Pathways

The specific biochemical pathways affected by 8-Azabicyclo[32Given its structural similarity to tropane alkaloids , it may influence the cholinergic system and potentially affect downstream pathways related to neurotransmission.

Result of Action

The molecular and cellular effects of 8-Azabicyclo[32If it acts similarly to tropane alkaloids , it may influence neurotransmission and potentially have effects on the nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azabicyclo[3.2.1]octan-6-ol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

8-Azabicyclo[3.2.1]octan-6-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution reactions may yield a variety of functionalized derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Azabicyclo[3.2.1]octan-6-ol hydrochloride is unique due to its specific substitution pattern and the presence of the hydroxyl group at the 6-position. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

8-azabicyclo[3.2.1]octan-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-4-5-2-1-3-6(7)8-5;/h5-9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKIAGJIMKQZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C(C1)N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
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8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
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8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
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8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
Reactant of Route 5
8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
Reactant of Route 6
8-Azabicyclo[3.2.1]octan-6-ol hydrochloride

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